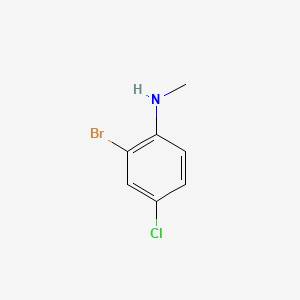![molecular formula C10H14N2O2 B15302696 3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
3-[Benzyl(nitroso)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(nitroso)amino]propan-1-ol is a chemical compound with the molecular formula C10H14N2O2 It is known for its unique structure, which includes a benzyl group, a nitroso group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(nitroso)amino]propan-1-ol typically involves the reaction of benzylamine with nitrous acid, followed by the addition of 3-chloropropan-1-ol. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with nitrous acid to form benzyl nitrosoamine.
Step 2: Benzyl nitrosoamine is then reacted with 3-chloropropan-1-ol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(nitroso)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl nitroso oxide derivatives.
Reduction: Formation of 3-[Benzyl(amino)amino]propan-1-ol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-[Benzyl(nitroso)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(nitroso)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes. The benzyl group may facilitate binding to specific proteins, modulating their activity. The overall effect of the compound is determined by its ability to alter biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacking the benzyl and nitroso groups.
Benzylamine: Contains the benzyl group but lacks the nitroso and propanol components.
Nitrosobenzene: Contains the nitroso group but lacks the propanol and benzylamine components.
Uniqueness
3-[Benzyl(nitroso)amino]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitroso and benzyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-benzyl-N-(3-hydroxypropyl)nitrous amide |
InChI |
InChI=1S/C10H14N2O2/c13-8-4-7-12(11-14)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 |
InChI Key |
DQHMLICULHVJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




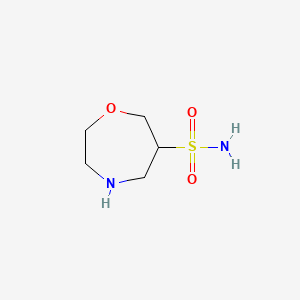
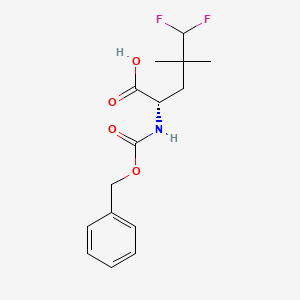
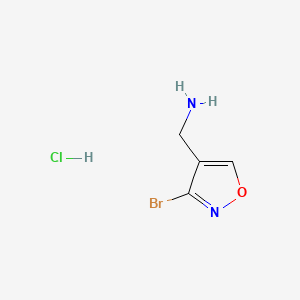
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
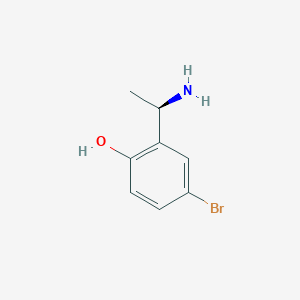
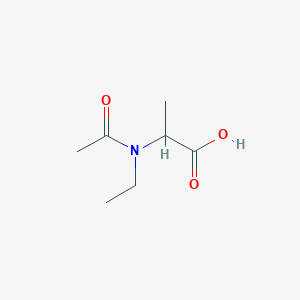
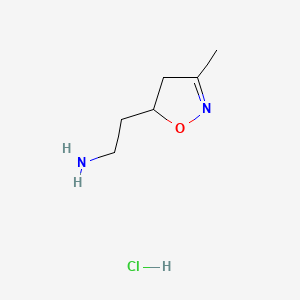
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)

![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
